2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound with a molecular formula of C16H9F2N3O2S and a molecular weight of 345.32 g/mol . This compound is known for its unique structure, which includes a thiadiazoloquinazolinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the 2,4-difluorophenoxy methyl intermediate: This step involves the reaction of 2,4-difluorophenol with a suitable methylating agent under controlled conditions.
Cyclization to form the thiadiazoloquinazolinone core: The intermediate is then subjected to cyclization reactions involving thiadiazole and quinazolinone precursors under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazoloquinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds such as:
2-[(2,4-dichlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound has chlorine atoms instead of fluorine, which may result in different chemical and biological properties.
N-(1-adamantylcarbonyl)-N’-(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)thiourea: This compound has a different core structure but shares some functional groups, leading to potential similarities in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazoloquinazolinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3O2S/c17-9-5-6-13(11(18)7-9)23-8-14-20-21-15(22)10-3-1-2-4-12(10)19-16(21)24-14/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAHJNSZIJSSFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)COC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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